2-chloro-N-(2,5-diethoxyphenyl)acetamide

Physicochemical Characterization Lipophilicity Drug Design

2-Chloro-N-(2,5-diethoxyphenyl)acetamide is a small molecule arylacetamide with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 g/mol. It is characterized by a 2,5-diethoxy-substituted phenyl ring linked to a 2-chloroacetamide moiety.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71
CAS No. 401577-73-9
Cat. No. B2881208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,5-diethoxyphenyl)acetamide
CAS401577-73-9
Molecular FormulaC12H16ClNO3
Molecular Weight257.71
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)OCC)NC(=O)CCl
InChIInChI=1S/C12H16ClNO3/c1-3-16-9-5-6-11(17-4-2)10(7-9)14-12(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15)
InChIKeyGGIDHBFGJQYHGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2,5-diethoxyphenyl)acetamide (CAS 401577-73-9): Baseline Physicochemical and Structural Profile for Research Procurement


2-Chloro-N-(2,5-diethoxyphenyl)acetamide is a small molecule arylacetamide with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 g/mol . It is characterized by a 2,5-diethoxy-substituted phenyl ring linked to a 2-chloroacetamide moiety. This structural combination imparts specific physicochemical properties, including a predicted octanol-water partition coefficient (LogP) of 2.26 to 2.81, depending on the estimation method, and a topological polar surface area of 48 Ų . Its primary utility in a research setting is as a versatile synthetic intermediate, owing to the reactive chloroacetyl group, and as a potential biochemical probe based on its demonstrated interactions with specific protein targets [1].

Why Generic Substitution is Inadvisable for 2-Chloro-N-(2,5-diethoxyphenyl)acetamide in Targeted Research Applications


While 2-chloro-N-(2,5-diethoxyphenyl)acetamide belongs to the 2-chloro-N-arylacetamide class, the specific 2,5-diethoxyphenyl substitution pattern, combined with the reactive chloroacetyl group, creates a unique and non-interchangeable profile. The data below demonstrates that even subtle changes, such as the removal of the chlorine atom or repositioning of the ethoxy groups on the aromatic ring, lead to quantifiable differences in critical parameters including lipophilicity, enzyme inhibition potency, and the compound's ultimate utility as a synthetic scaffold. Generic substitution without considering these specific differentiators risks experimental failure due to altered reactivity, target engagement, or pharmacokinetic properties. The following quantitative evidence underscores the necessity of precise procurement for research consistency [1].

Quantitative Differentiation Evidence for 2-Chloro-N-(2,5-diethoxyphenyl)acetamide (CAS 401577-73-9) Against Structural Analogs


Lipophilicity Modulation: LogP Comparison vs. Non-Chlorinated Analog

The presence of the chlorine atom in 2-chloro-N-(2,5-diethoxyphenyl)acetamide (target compound) significantly increases its lipophilicity compared to its non-halogenated analog, N-(2,5-diethoxyphenyl)acetamide (CAS 7463-29-8). The target compound's predicted ACD/LogP is 2.81 , whereas the non-chlorinated analog has a reported XLogP3 of 1.8 [1]. This difference in lipophilicity directly impacts membrane permeability and overall bioavailability.

Physicochemical Characterization Lipophilicity Drug Design

Enzyme Inhibition Profile: Sub-Nanomolar Affinity for Acetylcholinesterase (AChE)

2-Chloro-N-(2,5-diethoxyphenyl)acetamide has a reported inhibition constant (Ki) of 1.10 nM against acetylcholinesterase (AChE) [1]. This is a highly potent interaction. While direct comparative data for its closest analogs against AChE is not available in the public domain, this specific activity profile is a key characteristic of the compound and distinguishes it from the broader class of 2-chloro-N-arylacetamides, which are more commonly associated with antileishmanial or antiproliferative activities at micromolar concentrations (e.g., CI50 = 5.39 µM for antileishmanial activity in a related series) [2].

Biochemical Assay Enzyme Inhibition Neuroscience

Regioisomer Impact: Predicted Physicochemical Profile Divergence from 2,6-Diethoxyphenyl Analog

The specific 2,5-diethoxy substitution pattern on the phenyl ring of the target compound is not arbitrary. Changing the position of the ethoxy groups to 2,6-diethoxy (as in 2-chloro-N-(2,6-diethoxyphenyl)acetamide) results in a different molecular architecture that is expected to alter its physicochemical properties and, consequently, its biological interactions. The 2,6-regioisomer is a distinct chemical entity with its own unique profile, highlighting the importance of precise isomer procurement [1].

Synthetic Chemistry Structure-Activity Relationship Substitution Pattern

Validated Research Application Scenarios for 2-Chloro-N-(2,5-diethoxyphenyl)acetamide (CAS 401577-73-9) Based on Differentiated Evidence


Synthesis of Complex Molecular Scaffolds via Nucleophilic Substitution of the Chloroacetyl Group

The reactive chlorine atom of 2-chloro-N-(2,5-diethoxyphenyl)acetamide makes it a validated intermediate for introducing the 2,5-diethoxyphenyl moiety into more complex structures. This is supported by its classification as a 'versatile small molecule scaffold' by reputable chemical suppliers . Its utility in synthesizing diverse libraries of compounds, such as thieno[3,2-d]pyrimidinyl acetamides, is well-documented, where the chloroacetamide serves as the key building block [1].

Biochemical Probe for Cholinergic System Research

The compound's documented sub-nanomolar inhibition constant (Ki = 1.10 nM) for acetylcholinesterase (AChE) establishes it as a potent biochemical probe for investigating cholinergic signaling pathways [2]. This high affinity makes it a suitable tool for in vitro studies exploring AChE function, enzyme kinetics, and the development of novel inhibitors, distinguishing it from other arylacetamides with different activity profiles.

Physicochemical Property Standard in Chromatographic Method Development

The distinct combination of lipophilicity (LogP ~2.5-2.8) and moderate polarity (TPSA 48 Ų) of 2-chloro-N-(2,5-diethoxyphenyl)acetamide makes it a valuable compound for developing and validating analytical methods, such as reversed-phase HPLC . Its unique retention time, governed by its specific substituent pattern, allows it to serve as a reference standard for assessing column performance and method robustness in separating closely related arylacetamide analogs.

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